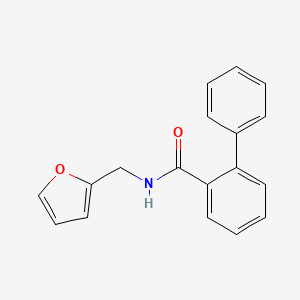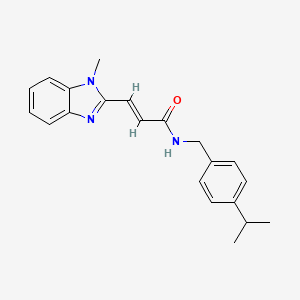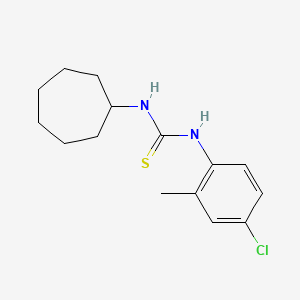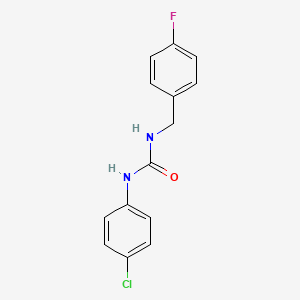
N-(4-chlorophenyl)-N'-(4-fluorobenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N'-(4-fluorobenzyl)urea, commonly known as CCG-1423, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its role in various biological processes, including cell migration, proliferation, and differentiation.
Aplicaciones Científicas De Investigación
CCG-1423 has been extensively studied for its role in various biological processes. It has been shown to inhibit the Rho-associated protein kinase (ROCK) signaling pathway, which plays a crucial role in cell migration and proliferation. CCG-1423 has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, CCG-1423 has been studied for its potential therapeutic applications in diseases such as Alzheimer's, Parkinson's, and Huntington's.
Mecanismo De Acción
CCG-1423 inhibits the ROCK signaling pathway by binding to the kinase domain of ROCK and preventing its activation. This leads to a decrease in the phosphorylation of myosin light chain and a subsequent decrease in cell migration and proliferation. CCG-1423 also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
CCG-1423 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the migration and proliferation of various cell types, including cancer cells. CCG-1423 has also been shown to induce apoptosis in cancer cells and decrease the expression of pro-inflammatory cytokines. Additionally, CCG-1423 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCG-1423 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, CCG-1423 has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to work with. Additionally, CCG-1423 has limited stability in solution, which can lead to degradation over time.
Direcciones Futuras
There are several future directions for the study of CCG-1423. One area of research is the development of more potent and selective inhibitors of ROCK. Another area of research is the investigation of the potential therapeutic applications of CCG-1423 in diseases such as Alzheimer's, Parkinson's, and Huntington's. Additionally, the development of new formulations of CCG-1423 with improved solubility and stability could improve its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of CCG-1423 involves the reaction of 4-chlorobenzylamine and 4-fluorobenzaldehyde in the presence of urea and a catalytic amount of acetic acid. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography. The yield of CCG-1423 is typically around 50%, and the compound can be obtained in a white crystalline form.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c15-11-3-7-13(8-4-11)18-14(19)17-9-10-1-5-12(16)6-2-10/h1-8H,9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXDTPFSUKYYAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24787068 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B5792184.png)
![(3-amino-4-anilinothieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5792189.png)
![4-bromo-N'-[(3-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5792190.png)
![methyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5792195.png)

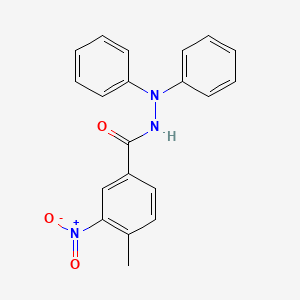
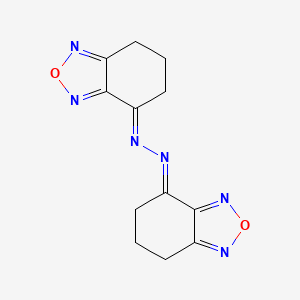
![methyl 1-[3-(4-chlorophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5792214.png)

